molecular formula C19H25N3O3 B2633339 N-(1-cyanocyclopentyl)-2-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](ethyl)amino}acetamide CAS No. 1097436-79-7

N-(1-cyanocyclopentyl)-2-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](ethyl)amino}acetamide

Cat. No.: B2633339
CAS No.: 1097436-79-7
M. Wt: 343.427
InChI Key: FCTWGLUHBNZCSN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a benzodioxin moiety, and an aminoacetamide linkage, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

  • Synthesis of the Benzodioxin Moiety: : The 2,3-dihydro-1,4-benzodioxin structure is synthesized separately, often starting from catechol and formaldehyde under acidic conditions to form the dioxin ring.

  • Coupling Reaction: : The final step involves coupling the cyanocyclopentyl intermediate with the benzodioxin moiety. This is typically done through a nucleophilic substitution reaction where the amino group of the benzodioxin derivative reacts with the cyanocyclopentyl intermediate in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used for nitrile reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aminoacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

Biologically, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory or anticancer agent. Studies are conducted to understand its efficacy and safety profile in preclinical models.

Industry

Industrially, the compound could be used in the development of specialty chemicals and advanced materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide: Similar structure but with a propyl group.

Uniqueness

N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets compared to its methyl or propyl analogs.

This detailed overview provides a comprehensive understanding of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(ethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-2-22(12-18(23)21-19(14-20)9-5-6-10-19)11-15-13-24-16-7-3-4-8-17(16)25-15/h3-4,7-8,15H,2,5-6,9-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTWGLUHBNZCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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